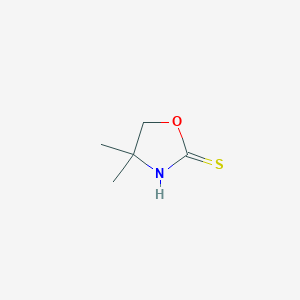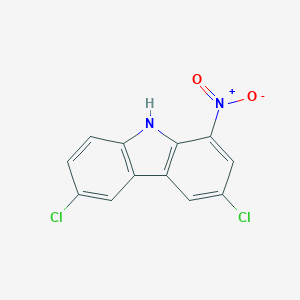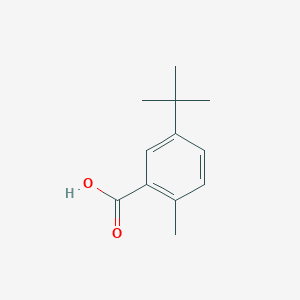
5-Tert-butyl-2-methylbenzoic acid
Overview
Description
5-Tert-butyl-2-methylbenzoic acid: is an organic compound with the molecular formula C12H16O2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a tert-butyl group and a methyl group. This compound is known for its applications in organic synthesis and various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Tert-butyl-2-methylbenzoic acid typically involves the Friedel-Crafts alkylation of toluene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then oxidized to form the carboxylic acid group.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Tert-butyl-2-methylbenzoic acid can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form corresponding alcohols or other reduced forms.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the tert-butyl and methyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and catalysts such as iron(III) chloride (FeCl3).
Major Products:
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
Chemistry: 5-Tert-butyl-2-methylbenzoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in various coupling reactions.
Biology: In biological research, this compound is used to study the effects of substituted benzoic acids on biological systems. It can be used as a model compound to investigate metabolic pathways and enzyme interactions.
Medicine: While not directly used as a drug, derivatives of this compound are explored for their potential therapeutic properties. They are studied for their anti-inflammatory, analgesic, and antimicrobial activities.
Industry: In industrial applications, this compound is used in the production of polymers, resins, and other materials. It is also used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-2-methylbenzoic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes and receptors, influencing their activity. The tert-butyl and methyl groups can affect the compound’s hydrophobicity and steric properties, impacting its binding affinity and specificity.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, modulating their signaling pathways.
Cellular Pathways: The compound can influence cellular processes such as apoptosis, proliferation, and differentiation.
Comparison with Similar Compounds
2-Methylbenzoic acid: Lacks the tert-butyl group, resulting in different chemical and physical properties.
4-Tert-butylbenzoic acid: The tert-butyl group is positioned differently, affecting its reactivity and applications.
3,5-Di-tert-butyl-4-hydroxybenzoic acid: Contains additional substituents, leading to unique properties and uses.
Uniqueness: 5-Tert-butyl-2-methylbenzoic acid is unique due to the specific positioning of the tert-butyl and methyl groups on the benzene ring. This arrangement provides distinct steric and electronic effects, influencing its reactivity and interactions with other molecules.
Properties
IUPAC Name |
5-tert-butyl-2-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-8-5-6-9(12(2,3)4)7-10(8)11(13)14/h5-7H,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFUEHGHNVEHAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40429099 | |
| Record name | 5-tert-butyl-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40429099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28162-25-6 | |
| Record name | 5-tert-butyl-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40429099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


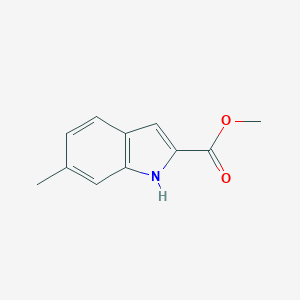
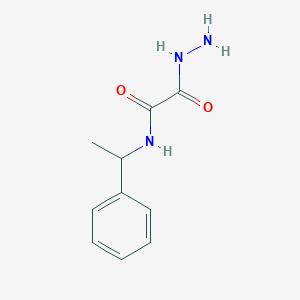
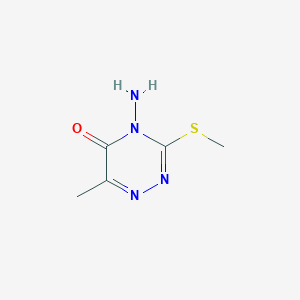
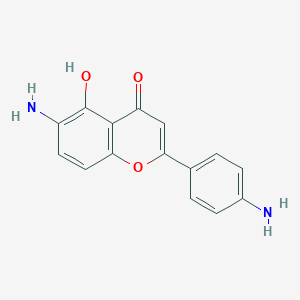
![1-[4-Amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B188959.png)
![1-benzyl-9-fluoro-6-(4-fluorophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine](/img/structure/B188960.png)
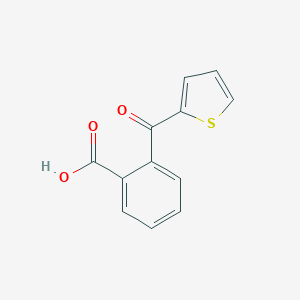

![[(3-Hydroxy-2-quinoxalinyl)carbonyl] urea](/img/structure/B188963.png)
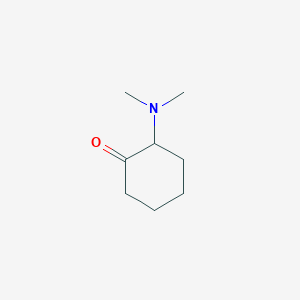

![4-[(Dimethylamino)methyl]benzonitrile](/img/structure/B188967.png)
